molecular formula C17H17NO2 B11026035 1-(3-Methoxybenzoyl)-1,2,3,4-tetrahydroquinoline

1-(3-Methoxybenzoyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B11026035
M. Wt: 267.32 g/mol
InChI Key: QWAFFOCOBWNZAI-UHFFFAOYSA-N
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Description

Methanone, (3,4-dihydro-1(2H)-quinolinyl)(3-methoxyphenyl) is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a methanone group attached to a 3,4-dihydro-1(2H)-quinolinyl moiety and a 3-methoxyphenyl group. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (3,4-dihydro-1(2H)-quinolinyl)(3-methoxyphenyl) typically involves the condensation of 3,4-dihydroquinoline with 3-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methanone, (3,4-dihydro-1(2H)-quinolinyl)(3-methoxyphenyl) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the methanone group to a methanol group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) and conditions such as elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce methanol-substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: It has shown potential as an antimicrobial and antiviral agent.

    Medicine: Research has indicated its potential use in developing new therapeutic agents for treating diseases such as cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of Methanone, (3,4-dihydro-1(2H)-quinolinyl)(3-methoxyphenyl) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to the suppression of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar structure but lacking the methanone and methoxyphenyl groups.

    Isoquinoline: A structural isomer of quinoline with different biological activities.

    3-Methoxybenzaldehyde: A compound with a similar methoxyphenyl group but lacking the quinoline moiety.

Uniqueness

Methanone, (3,4-dihydro-1(2H)-quinolinyl)(3-methoxyphenyl) is unique due to the combination of the quinoline and methoxyphenyl groups, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-(3-methoxyphenyl)methanone

InChI

InChI=1S/C17H17NO2/c1-20-15-9-4-7-14(12-15)17(19)18-11-5-8-13-6-2-3-10-16(13)18/h2-4,6-7,9-10,12H,5,8,11H2,1H3

InChI Key

QWAFFOCOBWNZAI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCCC3=CC=CC=C32

Origin of Product

United States

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